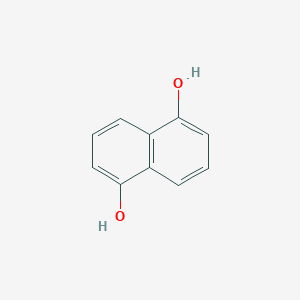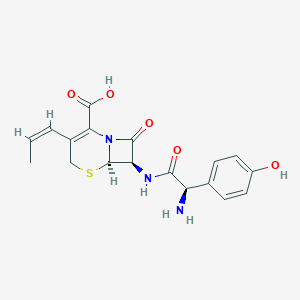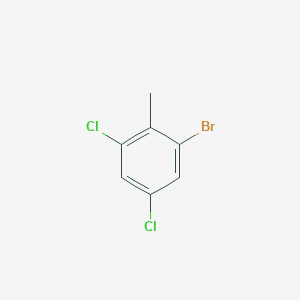
2-Bromo-4,6-dichlorotoluene
Übersicht
Beschreibung
2-Bromo-4,6-dichlorotoluene (BDT) is a halogenated aromatic hydrocarbon compound found naturally in various environments. It is an important industrial chemical used in a variety of applications, including as a solvent, in the production of polymers, and as a flame retardant. BDT has also been studied for its potential applications in the medical field, such as in drug delivery and as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Bromo-chlorotoluene Derivatives : 4-Bromo-2-chlorotoluene, a derivative of 2-Bromo-4,6-dichlorotoluene, has been synthesized from 4-bromo-2-nitrotoluene through reduction and diazotization-Sandmeyer reactions. This process achieved an overall yield of 68% (Xue Xu, 2006).
- Ammoxidation for Organic Synthesis : 2,4 Dichlorobenzonitrile, a key intermediate in organic synthesis, can be prepared through the ammoxidation of 2,4 dichlorotoluene. The process involved screening catalysts and finding optimum technological conditions, resulting in high conversion and purity (H. Chi et al., 1999).
Molecular Structure and Spectroscopy Studies
- Molecular Structure Analysis : The molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene have been conducted. This involved using Hartree Fock and Density Functional Theory for structure and spectroscopy data analysis (V. Karunakaran & V. Balachandran, 2012).
- Vibrational Spectroscopic Studies : The vibrational spectroscopic properties of 2,6-dichlorotoluene have been studied, providing insights into its molecular dynamics (P. Diehl et al., 1970).
Environmental Impact Studies
- Formation of Hazardous Byproducts : Studies on the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of 2-chlorophenol and 2-bromophenol mixtures provide insights into environmental risks associated with these compounds (Catherine S Evans & B. Dellinger, 2006).
Reaction Kinetics and Catalysis
- Catalytic Conversion Studies : The catalytic conversion of 2,5-dichlorotoluene over various catalysts in different atmospheres has been explored for the selective synthesis of chlorinated aromatics, demonstrating the versatility of such compounds in catalytic processes (Chunguang Zhai et al., 2017).
- Ammoxidation Reaction Kinetics : The kinetics of the ammoxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile over vanadium phosphorus oxide catalysts has been studied, highlighting the importance of reaction conditions and catalyst properties (N. Dropka et al., 2006).
Safety and Hazards
2-Bromo-4,6-dichlorotoluene is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It’s known that benzene derivatives often undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may affect its bioavailability.
Eigenschaften
IUPAC Name |
1-bromo-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUISTGVALPMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437562 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115615-19-5 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
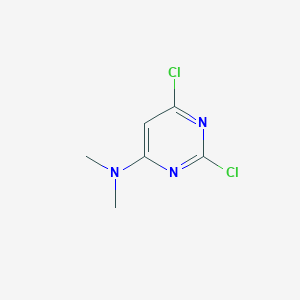
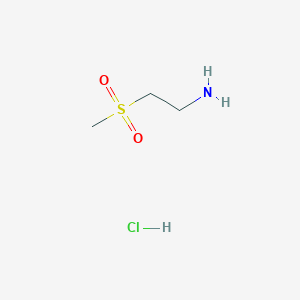
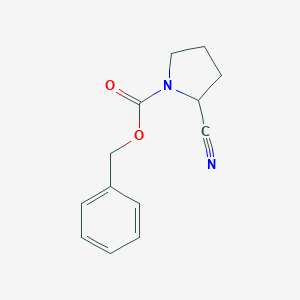
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)




![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
